molecular formula C9H6BrClN2 B1276272 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine CAS No. 866137-10-2

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B1276272
CAS No.: 866137-10-2
M. Wt: 257.51 g/mol
InChI Key: ZDBUEASBIAUXOW-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with bromine, chlorine, and a pyrrole moiety.

Biochemical Analysis

Biochemical Properties

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases involved in cell signaling, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes related to cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecule. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity or alteration of gene expression. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-amino-3-chloropyridine with 2-bromo-3-nitrobenzoic acid, followed by hydrogenation to yield the desired product . Another method includes the palladium-catalyzed amination of 5-bromo-2-chloropyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the pyrrole ring .

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, along with the pyrrole moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-bromo-5-chloro-2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBUEASBIAUXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409719
Record name 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866137-10-2
Record name 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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